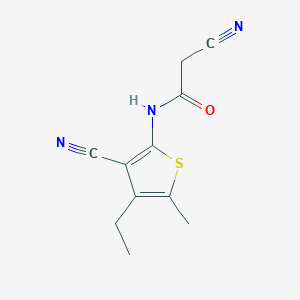

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

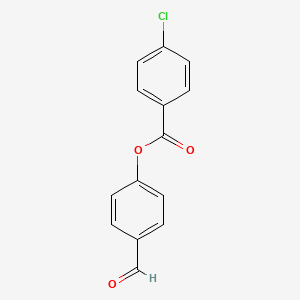

“2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide” is an organic compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 . It is a derivative of cyanoacetamide, which is an acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom, attached to an acetic amide with a nitrile functional group .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Researchers have explored the synthesis of compounds bearing structural similarities to "2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide" and assessed their biological activities. For instance, the synthesis of 5-deazaaminopterin analogues with different substituents, including compounds related to cyanothioacetamide, demonstrated variations in biological activities against certain cell lines in tissue culture, showcasing the compound's potential in medicinal chemistry applications (Su et al., 1988).

Antitumor Activity

The antitumor properties of novel thiophene derivatives, including "2-cyano-N-(thiazol-2-yl) acetamide" and related compounds, have been investigated. These studies have shown promising inhibitory effects on various cell lines, highlighting the compound's potential in cancer research and therapy (Albratty et al., 2017).

Chemical Synthesis Techniques

The compound and its derivatives have been utilized in chemical synthesis research, demonstrating innovative approaches to the creation of complex molecules. Research into the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction provides insights into new synthetic methodologies that can be applied in the development of pharmaceuticals and dyes (Eller & Holzer, 2006).

Insecticidal Assessment

The application of related compounds in agriculture, particularly as insecticidal agents, has been examined. Studies involving the synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm indicate the compound's potential in developing new, effective insecticides (Fadda et al., 2017).

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide-n-derivatives are known to interact with common bidentate reagents due to the suitably situated carbonyl and cyano functions of these compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that derivatives of cyanoacetamide have diverse biological activities and have drawn the attention of biochemists in the last decade .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions .

Direcciones Futuras

Cyanoacetamide derivatives, including “2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide”, have potential in evolving better chemotherapeutic agents . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCLAUGHTOEEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)